molecular formula C16H11NO2S B2665264 4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid CAS No. 320421-01-0

4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid

Cat. No.: B2665264
CAS No.: 320421-01-0
M. Wt: 281.33
InChI Key: WQTNWWULNLTMIX-UHFFFAOYSA-N
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Description

Significance of Thiazole-Containing Scaffolds in Chemical Biology and Medicinal Chemistry

The 1,3-thiazole ring is a prominent five-membered heterocycle containing sulfur and nitrogen atoms that is a cornerstone in medicinal chemistry. nih.govsemanticscholar.org Its structural importance is highlighted by its presence in a wide array of both natural and synthetic compounds with significant biological activities. nih.govglobalresearchonline.net A well-known natural product containing this ring is Vitamin B1 (Thiamine), which is essential for normal neurological function. mdpi.com

In the realm of synthetic pharmaceuticals, the thiazole (B1198619) nucleus is a versatile scaffold found in drugs with diverse therapeutic applications. nih.govnih.gov Derivatives of thiazole have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties. nih.govsemanticscholar.orgmdpi.comnih.gov For example, sulfathiazole (B1682510) is a known antimicrobial agent, and dasatinib (B193332) is an anticancer drug that incorporates the thiazole motif. mdpi.combohrium.com The aromatic nature of the thiazole ring allows for various chemical modifications, enabling chemists to fine-tune the pharmacological properties of lead compounds to enhance potency and reduce toxicity. globalresearchonline.netmdpi.combohrium.com The sustained interest in thiazole derivatives stems from their proven track record as a privileged structure in the development of new bioactive agents. globalresearchonline.netbohrium.com

Benzoic acid and its derivatives are fundamental building blocks in the design and synthesis of new, biologically active molecules. nih.gov The simple, yet versatile, structure of a phenyl ring attached to a carboxylic acid group serves as a valuable scaffold in drug discovery. preprints.org This moiety is present in numerous natural products and synthetic compounds that exhibit a wide range of biological functions, including antimicrobial and anticancer activities. nih.govontosight.ai

The carboxylic acid group is a key feature, influencing properties such as solubility and the ability to form hydrogen bonds, which are critical for interactions with biological targets like enzymes and receptors. ontosight.ai Researchers have successfully utilized benzoic acid derivatives to develop inhibitors for enzymes such as influenza neuraminidase. acs.org Furthermore, the benzoic acid framework can be modified to create prodrugs, which can improve the absorption and delivery of an active pharmaceutical ingredient. nih.gov The established role of benzoic acid derivatives in approved drugs and their continued exploration for treating diseases like cancer and tuberculosis underscore their importance as a chemical scaffold. nih.govnih.gov

Rationale for Investigating 4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid

The decision to investigate a specific molecule like this compound is based on a logical synthesis of its structural components and the biological activities associated with them. This compound is a hybrid structure, combining the proven thiazole ring with the versatile benzoic acid scaffold.

The structure of this compound is a unique amalgamation of three key chemical moieties: a central 1,3-thiazole ring, a phenyl substituent at the 4-position of the thiazole, and a benzoic acid group at the 2-position. This specific arrangement confers distinct chemical properties and potential for a variety of chemical reactions.

The presence of the phenyl ring contributes to the molecule's lipophilicity, which can influence its ability to cross biological membranes. ontosight.ai The thiazole ring itself is an aromatic heterocycle with multiple sites susceptible to chemical modification. mdpi.com The carboxylic acid group of the benzoic acid moiety is a primary site for reactions, allowing for the synthesis of a wide range of derivatives such as esters and amides, which could serve as prodrugs or modulate the compound's biological activity. nih.gov This structural complexity provides a platform for creating a library of related compounds for structure-activity relationship (SAR) studies. bohrium.com

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Known Properties
This compoundC₁₆H₁₁NO₂S297.33Benzoic acid, 4-(4-phenyl-2-thiazolyl)- chemicalbook.com
4-(4-Methyl-1,3-thiazol-2-yl)benzoic acidC₁₁H₉NO₂S219.26Computed XLogP3: 2.5 nih.gov
4-(Phenylazo)benzoic acidC₁₃H₁₀N₂O₂226.23Melting Point: 247-250 °C sigmaaldrich.com
Phenyl benzoateC₁₃H₁₀O₂198.22CAS Number: 93-99-2 chemeo.com

Given the well-documented biological activities of both thiazole and benzoic acid derivatives, it is anticipated that this compound would exhibit a range of interesting pharmacological profiles in preclinical evaluations. The combination of these two pharmacophores suggests the potential for synergistic or novel biological effects.

Derivatives containing the thiazole ring are known for a wide spectrum of bioactivities. nih.gov These include anticancer, antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. mdpi.comnih.govresearchgate.netmdpi.com Specifically, 4-phenyl-1,3-thiazole-2-amine scaffolds have been investigated as potential antileishmanial agents. nih.gov Similarly, benzoic acid derivatives have been studied for their antimicrobial and anticancer potential. nih.govontosight.ai Recent research on related structures, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has shown promising antiproliferative activity against lung cancer cell lines, targeting enzymes like SIRT2 and EGFR. mdpi.com The synthesis of N-aryl-1,3,4-thiadiazole derivatives from benzoic acid has also yielded compounds with significant antioxidant activity. dergipark.org.tr Therefore, preclinical screening of this compound would logically focus on these areas.

Table 2: Summary of Observed Preclinical Activities in Related Thiazole Derivatives

Compound Class/ScaffoldObserved Biological ActivityReference
Thiazole DerivativesAnticancer, Antimicrobial, Antifungal, Anti-inflammatory mdpi.comnih.gov
4-Phenyl-1,3-thiazole-2-aminesAntileishmanial nih.gov
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesAntiproliferative (Lung Cancer) mdpi.com
2,4-Disubstituted-1,3-thiazole DerivativesAnti-Candida nih.gov
N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl)]-4-subtituted benzenesulfonamidesAntitrichomonal researchgate.net
Benzoic Acid-based 1,3,4-ThiadiazolesAntioxidant dergipark.org.tr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-16(19)13-8-6-12(7-9-13)15-17-14(10-20-15)11-4-2-1-3-5-11/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTNWWULNLTMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 4 4 Phenyl 1,3 Thiazol 2 Yl Benzoic Acid

Historical and Contemporary Approaches to Thiazole (B1198619) Synthesis Relevant to the Core Structure

The formation of the thiazole ring is a cornerstone of the synthesis of 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid. Over the years, several named reactions have been developed and refined for this purpose.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for the preparation of thiazole derivatives. The classical approach involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of the 4-phenyl-1,3-thiazole core of the target molecule, this would typically involve the reaction of a 2-halo-1-phenylethanone (e.g., 2-bromoacetophenone) with a suitable thioamide.

Nucleophilic Substitution Reactions in Thiazole Chemistry

Nucleophilic substitution reactions are pivotal in the functionalization of pre-formed thiazole rings. The thiazole ring exhibits distinct reactivity at its different positions. The C2 position is the most electrophilic and susceptible to nucleophilic attack, particularly when the ring nitrogen is quaternized. The C5 position is the most electron-rich and prone to electrophilic substitution, while the C4 position is relatively neutral.

In the context of synthesizing this compound, a pre-existing 2-halo-4-phenylthiazole could serve as a key intermediate. The halogen at the C2 position can be displaced by a nucleophile, such as a cyanide group, which can then be hydrolyzed to the desired carboxylic acid. Alternatively, organometallic reagents can be employed to introduce the benzoic acid moiety or a precursor group at the C2 position. The efficiency of these substitution reactions is often enhanced by the use of transition metal catalysts.

Specific Synthetic Routes for this compound and Analogues

Building upon the fundamental principles of thiazole synthesis, several specific strategies can be employed to construct this compound.

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These approaches involve the simultaneous or sequential reaction of three or more starting materials in a single reaction vessel to form a complex product without the need for isolating intermediates.

A plausible one-pot synthesis of this compound could involve the reaction of 2-bromoacetophenone, a thioamide precursor of the 2-benzoic acid moiety (such as 4-carboxybenzothioamide), and a suitable condensing agent. Catalyst-free one-pot reactions have also been reported for the synthesis of 2,4-disubstituted thiazoles, often proceeding in high yields under mild conditions. mdpi.com For example, a mixture of an aniline, phenyl isothiocyanate, and an α-bromoacetyl derivative can be refluxed in ethanol (B145695) to afford the corresponding thiazole derivative. mdpi.com

Reactant 1Reactant 2Reactant 3ConditionsProduct
4-MethoxyanilinePhenyl isothiocyanate2-BromoacetylbenzofuranAbsolute ethanol, reflux4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine mdpi.com
4-FluoroanilinePhenyl isothiocyanate2-BromoacetylbenzofuranAbsolute ethanol, refluxMixture of thiazole imine isomers mdpi.com

Coupling Reactions Involving Benzoic Acid and Thiazole Precursors

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds and are highly applicable to the synthesis of the target molecule.

Suzuki Coupling: The Suzuki coupling reaction, which involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a versatile method. To synthesize this compound, one could envision two primary strategies:

Coupling of a 2-halo-4-phenylthiazole with 4-carboxyphenylboronic acid.

Coupling of a 2-boronic acid or ester derivative of 4-phenylthiazole (B157171) with a 4-halobenzoic acid.

This approach offers the advantage of commercially available and diverse starting materials, allowing for the synthesis of a wide range of analogs.

Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, can be employed to form a carbon-nitrogen bond between a 2-aminothiazole (B372263) derivative and a 4-halobenzoic acid. While this would not directly yield the target molecule, it represents a viable route to precursors that could be further modified. For instance, the resulting N-arylthiazole could potentially undergo further reactions to introduce the desired substituent at the C2 position. Mild methods for the Ullmann reaction of 2-aminothiazoles with 2-chlorobenzoic acids have been developed using ultrasonic irradiation. researchgate.net

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
2-Halo-4-phenylthiazole4-Carboxyphenylboronic acidPalladium catalyst, baseThis compound
2-Aminothiazole4-Halobenzoic acidCopper catalyst, baseN-(Thiazol-2-yl)benzoic acid derivative

Optimization of Synthetic Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, catalyst, and the nature of the starting materials.

In the context of the Hantzsch synthesis, for example, the reaction can be influenced by the solvent polarity, with protic solvents sometimes favoring the reaction. The use of a catalyst, such as a Lewis acid or a solid-supported acid, can significantly accelerate the reaction and improve the yield. Temperature also plays a critical role; while some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.

For coupling reactions, the choice of the palladium or copper catalyst, the ligand, the base, and the solvent system are all interconnected and must be carefully selected to achieve optimal results. For instance, in Suzuki couplings, the use of specific phosphine (B1218219) ligands can enhance the catalytic activity and prevent side reactions. The choice of base is also critical for the transmetalation step.

Systematic screening of these parameters allows for the development of a robust and efficient synthesis of this compound.

ParameterInfluence on ReactionExample Optimization
Solvent Affects solubility of reactants and can influence reaction mechanism.In Hantzsch synthesis, polar protic solvents like ethanol are often effective.
Temperature Controls the rate of reaction and can influence selectivity.Increasing temperature can accelerate the reaction but may also lead to decomposition or side products.
Catalyst Can lower the activation energy and improve reaction efficiency.Screening different palladium catalysts and ligands for Suzuki coupling reactions.
Base Plays a crucial role in many steps, including deprotonation and catalyst regeneration.In Suzuki coupling, inorganic bases like potassium carbonate or organic bases like triethylamine (B128534) are commonly used.

Synthetic Strategies for Structural Modifications and Analog Generation

The generation of analogs of this compound is achieved by systematically modifying its constituent parts. The primary approaches involve derivatization of the peripheral phenyl and benzoic acid groups, as well as alterations to the central thiazole heterocycle.

Modifications to the phenyl ring attached at the C4 position of the thiazole are commonly introduced by employing substituted precursors during the initial synthesis of the thiazole core. The Hantzsch thiazole synthesis, a cornerstone reaction in this context, involves the condensation of an α-haloketone with a thioamide. By using variously substituted phenacyl bromides or acetophenones, a wide array of functional groups can be incorporated onto this phenyl ring. bepls.com

Table 1: Examples of Derivatization at the Phenyl Ring

Substituent on Phenyl Ring Precursor Example Reference
4-Chloro 4'-Chloro-α-bromoacetophenone bepls.com
4-Nitro 4'-Nitroacetophenone bepls.comnanobioletters.com
4-Methoxy 4'-Methoxyacetophenone bepls.com
4-Methyl 4'-Methylacetophenone (p-tolyl) nanobioletters.com

This approach of utilizing substituted starting materials is an efficient method for creating a library of analogs with diverse functionalities on the C4-phenyl group, providing a basis for further research.

The thiazole ring is a critical pharmacophore, and its modification can significantly impact the compound's properties. researchgate.netglobalresearchonline.net Synthetic strategies targeting the thiazole moiety often focus on introducing substituents at the C2 and C5 positions or altering the groups attached to the ring nitrogen.

The Hantzsch synthesis is a versatile method for constructing the thiazole ring, allowing for substitutions at various positions by selecting appropriate starting materials. bepls.com For instance, the reaction of α-halocarbonyl compounds with thioamides, thioureas, or their analogs can generate a wide range of substituted thiazoles. bepls.comnih.gov

One common modification involves the introduction of different groups at the C2 position. This can be achieved by starting with a different thioamide in the Hantzsch reaction. For example, using substituted thioureas can lead to 2-aminothiazole derivatives, which can be further functionalized. nih.gov One-pot reactions have been developed to synthesize complex thiazole derivatives, such as 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, showcasing modifications at both the C2 and C4 positions simultaneously. mdpi.com

Table 2: Synthetic Approaches for Thiazole Moiety Modification

Modification Site Synthetic Method Precursors Resulting Structure Reference
C2-Position Hantzsch Synthesis α-haloketone, Substituted Thioamide 2-Substituted Thiazole nih.gov
C2-Position (Imines) One-pot reaction Arylamine, Phenyl isothiocyanate, α-haloketone 2(3H)-Iminothiazole mdpi.com

These methodologies provide robust pathways to a variety of thiazole core structures, enabling detailed exploration of this heterocyclic system.

The carboxylic acid group of the benzoic acid moiety is a prime target for derivatization, offering a straightforward way to generate esters, amides, and other functional groups. organic-chemistry.org These modifications can alter the compound's polarity, solubility, and ability to form hydrogen bonds.

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization strategy. Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for synthesizing esters under mild conditions. researchgate.net This reaction allows for the introduction of a wide variety of alkyl or aryl groups through the corresponding alcohol.

Amidation: The synthesis of amides from the carboxylic acid is another key modification. This is typically achieved by activating the carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with a primary or secondary amine. This reaction introduces a diverse range of substituents depending on the amine used. organic-chemistry.org

Other Modifications: More complex alterations include the conversion of the benzoic acid into other heterocyclic rings. For example, benzoic acids can be reacted with N-arylthiosemicarbazides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form 1,3,4-thiadiazole (B1197879) derivatives. dergipark.org.tr Furthermore, esters can be converted to hydrazides by reacting with hydrazine (B178648) hydrate, and these hydrazides can serve as precursors for synthesizing other heterocycles like 1,3,4-oxadiazoles. rdd.edu.iq

Table 3: Derivatization of the Benzoic Acid Moiety

Derivative Type Reaction Key Reagents Reference
Esters Steglich Esterification Alcohol, DCC, DMAP researchgate.net
Amides Acyl Chloride Formation & Amine Coupling SOCl₂ or (COCl)₂, Amine organic-chemistry.org
Hydrazides Hydrazinolysis of Esters Hydrazine Hydrate rdd.edu.iq
1,3,4-Thiadiazoles Cyclization N-Arylthiosemicarbazide, POCl₃ dergipark.org.tr

These synthetic transformations of the benzoic acid component significantly expand the chemical space accessible from the parent compound.

Advanced Spectroscopic and Structural Elucidation of 4 4 Phenyl 1,3 Thiazol 2 Yl Benzoic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and various 2D-NMR spectra, the chemical environment of each proton and carbon atom can be mapped, revealing the connectivity and spatial relationships within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid is expected to show distinct signals corresponding to the protons of the benzoic acid ring, the phenyl substituent, and the thiazole (B1198619) ring. The protons of the benzoic acid moiety typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the phenyl ring at the 4-position of the thiazole will present as a multiplet. A key diagnostic signal is the singlet corresponding to the proton at the 5-position of the thiazole ring (H-5). lsmu.lt The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), although its observation can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For derivatives of this compound, characteristic chemical shifts are observed for the thiazole ring carbons. The C2, C4, and C5 carbons of the thiazole ring are typically found at approximately 167.6 ppm, 150.8 ppm, and 104.5 ppm, respectively. lsmu.lt The spectrum will also feature signals for the carboxyl carbon (~172 ppm), the carbons of the two phenyl rings, and the quaternary carbons. researchgate.net The specific chemical shifts can be influenced by the nature and position of substituents on the aromatic rings.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. COSY spectra establish ¹H-¹H coupling relationships, for instance, between the ortho- and meta-protons on the phenyl rings. HSQC spectra correlate proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. These techniques are crucial for confirming the ring closure of the thiazole and the specific positions of substituents.

Proton (¹H) Typical Chemical Shift (δ, ppm) Multiplicity Assignment
-COOH> 10.0Broad SingletCarboxylic Acid
Ar-H7.5 - 8.5Multiplet/DoubletBenzoic acid & Phenyl rings
Thiazole H-5~7.65SingletThiazole ring proton lsmu.lt
Carbon (¹³C) Typical Chemical Shift (δ, ppm) Assignment
C=O~172Carboxylic Acid Carbonyl researchgate.net
Thiazole C2~167.6Thiazole ring carbon lsmu.lt
Thiazole C4~150.8Thiazole ring carbon lsmu.lt
Ar-C120 - 140Aromatic carbons
Thiazole C5~104.5Thiazole ring carbon lsmu.lt

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule by revealing the vibrational frequencies of its bonds. For this compound, the most prominent feature is the carboxylic acid group. This gives rise to a very broad absorption band for the O-H stretch, typically in the range of 2500-3300 cm⁻¹, and a strong, sharp absorption for the C=O stretch around 1700 cm⁻¹. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region. scielo.org.za The C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ range. scielo.org.za The characteristic vibrations of the thiazole ring, including C=N and C-S stretching, are also present, with the C=N stretch often observed around 1616 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The extensive conjugation involving the benzoic acid, thiazole, and phenyl rings in this compound results in strong absorption in the UV region. Typically, two main absorption bands are observed, corresponding to π→π* transitions. For similar conjugated systems, absorption maxima (λmax) can be found between 290 nm and 410 nm. scielo.org.zasemanticscholar.org The exact position and intensity of these bands are sensitive to solvent polarity and the presence of substituents on the aromatic rings.

Functional Group IR Absorption Band (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500 - 3300Stretching (Broad)
Aromatic C-H3000 - 3100Stretching scielo.org.za
Carboxylic Acid C=O~1700Stretching (Strong)
Thiazole C=N~1616Stretching mdpi.com
Aromatic C=C1450 - 1600Stretching scielo.org.za

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

In the electron ionization (EI-MS) of this compound, the molecular ion peak (M⁺˙) is expected to be observed, confirming the molecular weight. The fragmentation of this class of compounds is complex and can proceed through several pathways. A primary and highly characteristic fragmentation for the deprotonated molecule in electrospray ionization (ESI-MS) is the loss of carbon dioxide (a 44 Da fragment) from the carboxylic acid group, a common process for benzoic acids. sci-hub.se

Further fragmentation can involve the cleavage of the heterocyclic thiazole ring. The thiazole ring may undergo opening followed by the elimination of small, stable molecules like acetylene (B1199291) or HCN. researchgate.net This indicates that the thiazole ring can be less stable than the phenyl rings under fragmentation conditions. sapub.org Other observed fragments may arise from the cleavage of the bond between the phenyl and thiazole rings or between the benzoic acid moiety and the thiazole ring. The relative abundance of these fragment ions provides a detailed map of the molecule's structure and bond strengths.

Fragmentation Process Neutral Loss / Fragment m/z Description
DecarboxylationLoss of CO₂ (44 Da)Characteristic of benzoic acids sci-hub.se
Thiazole Ring CleavageLoss of HCN, C₂H₂Fragmentation of the heterocyclic core researchgate.net
Phenyl Ring LossLoss of C₆H₅ (77 Da)Cleavage of the phenyl substituent
Benzoic Acid Moiety LossLoss of C₇H₅O₂ (121 Da)Cleavage of the benzoic acid group

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For derivatives of this compound, X-ray analysis reveals important conformational details. A key feature is the relative orientation of the two phenyl rings and the central thiazole ring. In related structures, such as N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, the molecule is not entirely planar. nih.govresearchgate.net There is typically a significant dihedral angle between the plane of the thiazole ring and the planes of the attached phenyl and benzoic acid rings. For example, dihedral angles between a central fragment and terminal phenyl rings have been measured in the range of 15° to 22°. nih.govresearchgate.net

Structural Parameter Typical Finding Significance
Dihedral Angles15° - 22° between ring planes nih.govresearchgate.netDefines molecular conformation (non-planarity)
Hydrogen BondingO-H···O or N-H···O interactions nih.govGoverns crystal packing and supramolecular assembly
Bond Lengths/AnglesConsistent with sp² hybridizationConfirms covalent structure
π-π StackingObserved between aromatic ringsContributes to crystal stability eurjchem.com

Theoretical and Computational Investigations of 4 4 Phenyl 1,3 Thiazol 2 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic distribution and reactivity, which are crucial for predicting chemical behavior and biological activity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid, DFT calculations can reveal key aspects of its molecular geometry, electronic distribution, and frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as their energies and spatial distributions are critical in determining a molecule's reactivity.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

In studies of similar thiazole (B1198619) derivatives, DFT calculations have shown that the HOMO is often localized on the electron-rich parts of the molecule, such as the thiazole and phenyl rings, while the LUMO is distributed over the electron-deficient regions. For this compound, it is anticipated that the HOMO would be concentrated on the phenyl and thiazole moieties, while the LUMO would be more localized on the benzoic acid group, particularly the electron-withdrawing carboxylic acid function.

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives (Note: The following data is illustrative and based on published values for structurally related thiazole compounds, not the specific title compound.)

Compound Derivative HOMO (eV) LUMO (eV) Energy Gap (eV)
Phenylthiazole Analog A -6.25 -2.15 4.10
Thiazole-Carboxylic Acid B -6.50 -2.30 4.20

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral electrostatic potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen and sulfur atoms of the thiazole ring, making these sites potential targets for electrophiles. The hydrogen atom of the carboxylic acid and the hydrogen atoms on the aromatic rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack. Theoretical studies on related benzothiazole derivatives have utilized MEP analysis to identify reactive sites and understand intermolecular interactions. scirp.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that play a crucial role in drug discovery by predicting how a small molecule (ligand) interacts with a biological macromolecule (protein).

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target protein. These simulations provide insights into the binding mode and the strength of the interaction, often expressed as a binding energy or docking score.

For this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The benzoic acid moiety is capable of forming strong hydrogen bonds with amino acid residues like arginine, serine, or histidine. The phenyl and thiazole rings can engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Studies on similar phenylthiazole acids have identified them as potential agonists for targets like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), where the carboxylic acid group forms key hydrogen bonds within the active site. nih.gov

Table 2: Predicted Interactions of Thiazole Derivatives with Biological Targets (Note: The following data is illustrative and based on published findings for structurally related thiazole compounds.)

Thiazole Derivative Biological Target Key Interacting Residues Predicted Binding Affinity (kcal/mol)
Phenylthiazole Acid Analog PPARγ HIS323, HIS449, TYR473 -8.5
Benzothiazole Hybrid p56lck MET319, LYS273 -7.9

In silico screening, also known as virtual screening, is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This can also be reversed to identify potential protein targets for a specific molecule.

For this compound, reverse docking and pharmacophore modeling could be used to screen against databases of known protein structures. This can help to identify potential biological targets and suggest possible therapeutic applications. Thiazole-containing compounds have been shown to interact with a wide range of biological targets, including kinases, enzymes, and nuclear receptors. biointerfaceresearch.comnih.gov For instance, in silico studies on thiazole-based thiazolidinones have identified COX-1 as a primary molecular target for their anti-inflammatory activity. mdpi.com

Table 3: Potential Biological Targets for Thiazole-Based Scaffolds Identified Through In Silico Screening

Thiazole Scaffold Potential Biological Target Therapeutic Area
Phenylthiazole PPARγ, Leucyl-tRNA synthetase Metabolic diseases, Infectious diseases
Benzothiazole p56lck, HER Enzyme Cancer, Inflammatory diseases

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds in drug discovery.

QSAR models are developed by finding a statistical relationship between a set of molecular descriptors and the biological activity of a series of compounds. Molecular descriptors can be classified as electronic, steric, hydrophobic, or topological. For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target. For example, a QSAR study on thiazole derivatives as PIN1 inhibitors utilized descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the LUMO (ELUMO) to build a predictive model. imist.ma Similarly, a QSAR model for thiazole analogues as α-glucosidase inhibitors was successfully developed using DFT-calculated descriptors. researchgate.net These models can guide the synthesis of new derivatives with improved potency.

SPR models are analogous to QSAR models but relate the chemical structure to physicochemical properties such as solubility, melting point, or toxicity. These models are important for predicting the drug-like properties of a compound.

Prediction of Biological Activity from Molecular Descriptors

The potential biological activities of thiazole derivatives can be predicted by analyzing their molecular descriptors. These descriptors are quantitative values that encode different aspects of a molecule's physicochemical properties. Thiazole-containing compounds are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects orientjchem.orgmdpi.comresearchgate.net.

Computational studies on various 1,3-thiazole derivatives have utilized molecular descriptors to forecast their therapeutic potential orientjchem.org. Key descriptors influencing bioactivity often include lipophilicity (LogP), molecular weight, polar surface area (PSA), and the count of hydrogen bond donors and acceptors. For instance, in silico investigations of 4-phenylthiazol-2-amine derivatives designed as potential anti-breast cancer agents revealed that their Absorption, Distribution, Metabolism, and Excretion (ADME) properties fell within acceptable limits, suggesting a likelihood of sufficient absorption at the site of action nih.goveco-vector.com. The analysis of such descriptors helps in prioritizing compounds for synthesis and experimental testing.

Table 1: Key Molecular Descriptors and Their Relevance in Predicting Biological Activity for Thiazole Scaffolds
Molecular DescriptorDefinitionRelevance to Biological Activity
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Influences solubility, permeability, and diffusion across biological membranes.
LogP (Octanol-Water Partition Coefficient)A measure of a compound's lipophilicity or hydrophobicity.Affects membrane permeability and binding to hydrophobic pockets in target proteins.
Polar Surface Area (PSA)The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors (HBD)The number of hydrogen atoms attached to electronegative atoms (N, O).Crucial for molecular recognition and binding to biological targets through hydrogen bonds.
Hydrogen Bond Acceptors (HBA)The number of electronegative atoms (N, O) with lone pairs.Essential for forming hydrogen bonds with biological macromolecules.

Insights into Structural Requirements for Potency and Selectivity

Structure-activity relationship (SAR) studies provide critical insights into how the chemical structure of a compound influences its biological potency and selectivity. For this compound and its analogs, specific structural features are determinants of their activity. The molecule consists of three main parts: the benzoic acid moiety, the 1,3-thiazole core, and the phenyl group at position 4.

Modifications to these regions can significantly alter biological outcomes. In a study of related 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, transformations of the acetyl group on the phenyl ring into oximes and carbohydrazides resulted in compounds with potent, low-micromolar antiproliferative activity against human lung adenocarcinoma cells mdpi.comlsmu.lt. This highlights the importance of the substituent on the phenyl ring attached to the core structure.

Furthermore, research on other 1,3-thiazole derivatives has shown that the introduction of electron-withdrawing groups, such as o-trifluoromethylbenzene, can enhance inhibitory activity against certain enzymes academie-sciences.fr. The substitution pattern on the aryl rings of pyrazolyl thiazole derivatives has also been shown to significantly impact their antimicrobial activity acs.org. The presence of the carboxylic acid group in the target compound is significant, as it can participate in hydrogen bonding and ionic interactions with biological targets, a feature that can be modulated to optimize potency lsmu.lt.

Table 2: Structure-Activity Relationship (SAR) Insights for Thiazole Derivatives
Structural MoietyModificationImpact on Biological ActivityReference
Substituent on Phenyl RingConversion of acetyl group to oxime or carbohydrazide.Significantly increased antiproliferative potency. mdpi.comlsmu.lt
Acyl Part of Thiazole CoreAddition of electron-withdrawing groups (e.g., -CF₃).Enhanced inhibitory activity against cholinesterases. academie-sciences.fr
General Aryl SubstituentsVarying substituents on phenyl rings.Modulates antimicrobial potency. acs.org
Acid FunctionalityPresence of carboxylic acid.Enables hydrogen bonding and ionic interactions with targets. lsmu.lt

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties (Excluding Human Clinical Aspects)

In silico tools are widely used to predict the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities, helping to identify candidates with favorable profiles early in the discovery process. These predictions are often based on established criteria such as Lipinski's Rule of Five.

Computational analyses of various thiazole and benzothiazole derivatives have been performed to predict their physicochemical properties and drug-likeness scores orientjchem.org. Studies on related heterocyclic compounds have shown that it is possible to design molecules that exhibit good ADMET profiles nih.gov. For example, ADME predictions for a series of 4-phenylthiazol-2-amine derivatives indicated that their properties were within acceptable ranges for potential drug candidates nih.goveco-vector.com.

The key parameters evaluated in these in silico assessments for compounds like this compound typically include molecular weight, LogP, the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). Adherence to guidelines like Lipinski's Rule of Five suggests a higher probability of good membrane permeability and oral bioavailability.

Table 3: Predicted Physicochemical and Drug-Likeness Properties for Thiazole-Based Compounds from In Silico Studies
PropertyLipinski's Rule of Five GuidelinePredicted Status for Related ThiazolesSignificance
Molecular Weight≤ 500 DaGenerally compliant orientjchem.orgnih.govInfluences absorption and distribution.
LogP≤ 5Generally compliant orientjchem.orgnih.govIndicates appropriate lipophilicity for membrane passage.
Hydrogen Bond Donors≤ 5Generally compliant orientjchem.orgnih.govAffects solubility and binding.
Hydrogen Bond Acceptors≤ 10Generally compliant orientjchem.orgnih.govAffects solubility and binding.
ADME ProfileN/APredicted to be within acceptable limits nih.goveco-vector.comnih.govSuggests favorable pharmacokinetic behavior.

Biological Activity and Mechanistic Studies Pre Clinical and in Vitro Focus

Antimicrobial Activity Investigations (In Vitro and Animal Models)

Derivatives of the 4-phenyl-1,3-thiazole core structure have demonstrated a broad spectrum of antimicrobial activities. These investigations highlight the versatility of the scaffold in combating various pathogens, from common bacteria to fungi and mycobacteria.

The phenylthiazole scaffold has shown significant promise as a potent antibacterial agent, particularly against Gram-positive bacteria, including multidrug-resistant strains. Phenylthiazole-substituted aminoguanidines exhibit potent activity against vancomycin-resistant enterococci (VRE), inhibiting the growth of clinical isolates at concentrations as low as 0.5 μg/mL. nih.gov These compounds also display efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. acs.orgcolab.wsnih.gov Studies on 2-amino-4-phenylthiazole (B127512) derivatives have also reported antibacterial properties. mdpi.comnih.gov

In contrast, the activity of phenylthiazole derivatives against Gram-negative bacteria is generally limited. This lack of efficacy is attributed to the presence of the outer membrane and the action of drug efflux pumps, such as the AcrAB system in E. coli, which prevent the compounds from reaching their intracellular targets. nih.gov However, some thiazole-quinolinium derivatives have shown activity against certain Gram-negative organisms, including NDM-1 Escherichia coli. researchgate.net

Compound ClassBacterial StrainMIC (μg/mL)Reference
Phenylthiazole AminoguanidinesVancomycin-resistant Enterococcus (VRE)0.5 nih.gov
Phenylthiazole AminoguanidinesEscherichia coli (ΔacrAB mutant)4 nih.gov
Thiazolyl-thiourea DerivativesStaphylococcus aureus4 - 16 mdpi.comnih.gov
Thiazolyl-thiourea DerivativesStaphylococcus epidermidis4 - 16 mdpi.comnih.gov
Thiazole-quinolinium DerivativesMethicillin-resistant S. aureus (MRSA)Active researchgate.net
Thiazole-quinolinium DerivativesVancomycin-resistant EnterococcusActive researchgate.net

Derivatives of 4-phenyl-1,3-thiazole have demonstrated significant antifungal properties, particularly against clinically relevant Candida and Aspergillus species. Studies have consistently shown that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives are superior in antifungal potency compared to analogs lacking the C2-hydrazone linkage. nih.govnih.gov Certain compounds in this series exhibited minimum inhibitory concentrations (MICs) against Candida albicans as low as 3.9 μg/mL, which is substantially more potent than the reference drug fluconazole (B54011) (MIC of 15.62 μg/mL). nih.gov

Another related compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), showed high-efficiency, broad-spectrum activity against pathogenic fungi including Candida, Aspergillus, Cryptococcus, and dermatophytes, with MIC values ranging from 0.0625 to 4 μg/mL. nih.govfrontiersin.org This compound was also found to inhibit the formation of C. albicans biofilms, a key virulence factor. nih.govfrontiersin.org Furthermore, a quinazoline (B50416) derivative incorporating the 4-phenyl-thiazole moiety, 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, displayed appreciable activity against Aspergillus species with a MIC of 15.625 µg/mL. biorxiv.org

Compound Class / NameFungal StrainMIC (μg/mL)Reference
2-Hydrazinyl-4-phenyl-1,3-thiazole derivativeCandida albicans ATCC 102313.9 nih.gov
2-Hydrazinyl-4-phenyl-1,3-thiazole derivativeCandida albicans ATCC 102317.81 nih.gov
(4-phenyl-1,3-thiazol-2-yl) hydrazineCandida albicans0.0625 - 4 nih.govfrontiersin.org
(4-phenyl-1,3-thiazol-2-yl) hydrazineAspergillus fumigatus0.0625 - 4 nih.govfrontiersin.org
3-(4-Phenyl-thiazol-2-yl)-...-quinazolin-4-oneAspergillus species15.625 biorxiv.org
Fluconazole (Reference)Candida albicans ATCC 1023115.625 nih.gov

The thiazole (B1198619) nucleus is recognized as a valuable scaffold in the development of antitubercular agents. nih.gov Various derivatives incorporating thiazole, often hybridized with other heterocyclic systems like 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. connectjournals.comcbijournal.comkthmcollege.ac.in

For instance, a series of N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives showed potent activity, with some compounds exhibiting a significant minimum inhibitory concentration (MIC) value of 3.12 µg/mL against M. tuberculosis H37Rv. connectjournals.com Similarly, certain 2-amino-thiazole derivatives bearing a 2-azetidinone moiety have demonstrated moderate to good antitubercular activity. nih.gov While direct studies on 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid are limited, the consistent activity of related benzoic acid and thiazole derivatives suggests that this scaffold is a promising starting point for the development of new anti-TB drugs. nih.gov

Research into the mechanisms by which phenylthiazole derivatives exert their antimicrobial effects suggests multiple modes of action.

Antibacterial Mechanisms:

Inhibition of Cell Wall Synthesis: Phenylthiazole compounds have been shown to target and inhibit bacterial cell wall synthesis. nih.gov

Inhibition of FtsZ Polymerization: Certain thiazole-quinolinium derivatives disrupt bacterial cell division by stimulating the polymerization of the FtsZ protein, which prevents the formation of the crucial Z-ring necessary for cytokinesis. researchgate.net

Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of key bacterial enzymes, including β-ketoacyl-acyl carrier protein synthase III (FabH), which is vital for fatty acid synthesis, and DNA gyrase, which is essential for DNA replication. jchemrev.comnih.gov

Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to integrate into the bacterial cell membrane, leading to cytoplasmic leakage and cell death. mdpi.com

Antifungal Mechanisms:

Induction of Oxidative Stress: The primary mechanism for compounds like (4-phenyl-1,3-thiazol-2-yl) hydrazine involves the generation of reactive oxygen species (ROS) within the fungal cell. nih.govfrontiersin.org This surge in ROS leads to significant DNA damage, which plays a critical role in the compound's fungicidal activity. nih.govfrontiersin.org

Enzyme Inhibition: Similar to azole drugs, some thiazole derivatives are proposed to act by inhibiting lanosterol (B1674476) C14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, thereby disrupting the integrity of the fungal cell membrane. nih.gov

Anticancer and Antiproliferative Evaluations (Cellular and Molecular Levels)

The 4-phenyl-1,3-thiazole scaffold has also been investigated for its potential as an anticancer agent, with various derivatives showing cytotoxic effects against a range of human cancer cell lines.

Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated significant, structure-dependent antiproliferative activity against the A549 human lung adenocarcinoma cell line. mdpi.com Notably, oxime derivatives within this series exhibited potent cytotoxicity with IC₅₀ values as low as 2.47 µM, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. mdpi.com These compounds also showed activity against both drug-sensitive (H69) and drug-resistant (H69AR) small-cell lung carcinoma cells. mdpi.com

Other studies have explored the cytotoxicity of the phenylthiazole core in different contexts. Anithiactin D, a natural product containing a 2-phenylthiazole (B155284) moiety, was found to significantly decrease the migration and invasion of A549 (lung), AGS (gastric), and Caco-2 (colorectal) cancer cells, although its direct cytotoxicity was low. mdpi.com Further research has identified various other thiazole derivatives with cytotoxic activity against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HT-29) cell lines. researchgate.netnih.gov

Compound Class / NameCancer Cell LineActivity (IC₅₀)Reference
3-[(4-acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]propanoic acid oxime derivativeA549 (Lung)2.47 µM mdpi.com
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivativeA549 (Lung)5.42 µM mdpi.com
Cisplatin (Reference)A549 (Lung)>10 µM (approx.) mdpi.com
Anithiactin DAGS (Gastric)Slightly reduced viability at 100 µM mdpi.com
N-(4-Oxo-2-(...)-thiazolidin-3-yl) Benzamide derivativeA-549 (Lung)Active nih.gov
N-(4-Oxo-2-(...)-thiazolidin-3-yl) Benzamide derivativeHT-29 (Colon)Active nih.gov
N-(4-Oxo-2-(...)-thiazolidin-3-yl) Benzamide derivativeHeLa (Cervical)Active nih.gov

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

While direct studies on this compound are not extensively detailed in the available literature, the broader class of thiazole derivatives has demonstrated significant effects on crucial cellular pathways, including the induction of apoptosis and cell cycle arrest. Research into compounds with similar structural motifs, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has shown structure-dependent antiproliferative activity. lsmu.lt For instance, certain derivatives incorporating a hydroxyimino functional group exhibited potent cytotoxicity against A549 lung cancer cells, surpassing the efficacy of the conventional chemotherapeutic agent cisplatin. lsmu.lt

Furthermore, other 1,3-thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases. nih.gov The cytotoxic effects of many chemotherapeutic agents are attributed to their ability to trigger programmed cell death. nih.gov Studies on quinazolinone derivatives have also demonstrated the induction of cell cycle arrest at the G1 phase in a concentration-dependent manner in A549 cells. nih.gov This body of evidence suggests that the this compound scaffold is a promising candidate for further investigation into its potential to modulate these critical cellular processes.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, RNA-binding proteins)

The thiazole moiety is a key feature in a variety of enzyme inhibitors. Derivatives of this class have shown inhibitory activity against several enzymes, including carbonic anhydrases and RNA-binding proteins.

Carbonic Anhydrase Inhibition: Thiazole-containing sulfonamides have been investigated as inhibitors of human carbonic anhydrase (CA) isoforms. nih.gov Some benzothiazole-5- and 6-sulfonamides have demonstrated inhibitory activity against cytosolic isoforms hCA I and II, as well as transmembrane isoforms hCA IV and IX. nih.gov For example, certain novel 1,2,3-triazole sulfamoylbenzamides exhibited excellent activity against these isoforms, with inhibition constants (Kis) in the nanomolar range. tandfonline.com

RNA-binding Protein Inhibition: The inhibition of RNA-protein interactions is an emerging area of therapeutic interest. While direct inhibition of RNA-binding proteins by this compound has not been specifically reported, a study on N-biphenyl pyrrolinones as inhibitors of the RNA-binding protein LIN28 identified a compound with a thiazol-2-yl substituent that showed inhibitory activity. acs.org LIN28 is known to be a key regulator of let-7 microRNA biogenesis. Additionally, benzyl (B1604629) and benzoyl benzoic acid derivatives have been identified as inhibitors of the interaction between bacterial RNA polymerase and sigma factors, a critical step in bacterial transcription. nih.gov

Interaction with Specific Biological Targets (e.g., TRBP, Dicer)

The processing of microRNAs (miRNAs) is a fundamental cellular process, and the proteins Dicer and TRBP (TAR RNA-binding protein) are central to this pathway. Dicer is an RNase III enzyme that cleaves precursor miRNAs into mature miRNAs. nih.gov TRBP is a component of the Dicer-containing complex and is essential for recruiting Argonaute 2 (Ago2), the catalytic core of the RNA-induced silencing complex (RISC), to Dicer. nih.gov The interaction between TRBP and Dicer is crucial for efficient miRNA processing and subsequent gene silencing. nih.gov

While there is no direct evidence of this compound interacting with TRBP or Dicer, the established importance of these proteins in cellular regulation makes them potential targets for small molecule modulators. The C-terminal domain of TRBP has been identified as the site of interaction with Dicer, and this binding is critical for RNA interference (RNAi) function. nih.gov

Anti-inflammatory Properties (Pre-clinical Investigations)

Thiazole derivatives have been extensively investigated for their anti-inflammatory properties. These compounds have shown potential as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory effects of thiazole-containing compounds are often attributed to their ability to inhibit COX and LOX enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

COX Inhibition: Several studies have identified thiazole derivatives as selective COX-2 inhibitors. nih.gov The introduction of two phenyl rings at positions 4 and 5 of the thiazole ring has been shown to lead to compounds with a preference for COX-2 inhibition. nih.gov For instance, certain 2,3-diaryl-4(3H)-quinazolinone derivatives with a p-benzenesulfonamide moiety at the C-2 position and a phenyl ring at the N-3 position have been predicted to have potent COX-2 inhibitory activity. nih.govdoaj.org

LOX Inhibition: N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct inhibitors of 5-lipoxygenase (5-LOX). nih.gov In one study, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated potent anti-inflammatory activity as a 5-LOX inhibitor. nih.gov The presence of specific substituents on the benzene (B151609) rings has been shown to influence the LOX inhibitory activity. nih.gov

The following table summarizes the inhibitory activities of some thiazole derivatives against COX and LOX enzymes.

Compound TypeTarget EnzymeKey Findings
5,6-diarylimidazo[2.1-b]thiazole derivativesCOX-2Identified as potent, orally active, and selective inhibitors of the COX-2 enzyme. nih.gov
4-substituted thiazole analogues of indomethacinCOX-2Found to be selective inhibitors of COX-2 with moderate COX-1 activity. nih.gov
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives5-LOXShowed direct inhibition of 5-lipoxygenase. nih.gov
Thiazolidinone derivativesCOX-1/LOXBenzothiazole-based thiazolidinones were better COX-1 and LOX inhibitors compared to thiazole-based ones. nih.gov

Antiviral Activity (In Vitro Investigations)

The thiazole nucleus is present in several compounds with demonstrated antiviral activity. In vitro studies have explored the potential of thiazole derivatives to inhibit the replication and entry of various viruses.

Inhibition of Viral Replication and Entry Mechanisms

Research has shown that thiazole-containing compounds can interfere with different stages of the viral life cycle.

Inhibition of Viral Replication: 4-Substituted-2-thiazole amides have been identified as inhibitors of Chikungunya virus (CHIKV) replication. nih.gov Mechanistic studies revealed that these compounds inhibit alphavirus replication by blocking subgenomic viral RNA translation and the synthesis of structural proteins. nih.gov Furthermore, a series of nitrogen-sulfur containing heterocycles, including thiazoles with a 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold, were found to inhibit the reproduction of vaccinia virus (VV), a member of the Orthopoxvirus genus. rsc.org

Inhibition of Viral Entry: While specific viral entry inhibition by this compound has not been detailed, related benzoic acid derivatives have been shown to possess anti-influenza activity by inhibiting neuraminidase, which can influence virus release. nih.gov Additionally, some pentacyclic triterpene derivatives have demonstrated broad-spectrum anti-influenza activity by blocking viral entry. mdpi.com

The table below provides a summary of the in vitro antiviral activity of some thiazole and benzoic acid derivatives.

Compound ClassVirusMechanism of ActionEC₅₀/IC₅₀
2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamideChikungunya virus (CHIKV)Inhibition of viral replication (blocking subgenomic viral RNA translation)EC₅₀ = 0.6 µM
N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamideChikungunya virus (CHIKV)Inhibition of viral replicationEC₉₀ = 0.45 µM
Thiazoles with a substituted benzene ringVaccinia virus (VV)Inhibition of viral reproductionIC₅₀ = 2.4–3.7 µM
4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino) benzoic acid (NC-5)Influenza A virus (H1N1)Neuraminidase inhibitionEC₅₀ = 33.6 µM

Structure Activity Relationship Sar Studies for 4 4 Phenyl 1,3 Thiazol 2 Yl Benzoic Acid Analogues

Impact of Substituents on Phenyl Ring of the Thiazole (B1198619) Moiety on Biological Activity

The phenyl ring attached to the C4 position of the thiazole core is a critical site for modification, and the nature and position of substituents on this ring significantly dictate the biological activity of the analogues. The electronic properties, size, and lipophilicity of these substituents can profoundly influence enzyme inhibition, antimicrobial, and anticancer activities.

Research into dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has shown that electron-donating groups (EDGs) on the aromatic ring of the 4-phenylthiazole (B157171) moiety are generally well-tolerated by both enzymes. nih.govnih.gov Substituents such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups at the ortho, meta, and para positions often result in potent inhibition. nih.gov In contrast, for certain anticancer applications, the presence of electron-withdrawing groups (EWGs) on the phenyl ring can be more beneficial. For instance, in a series of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), analogues with EWGs on the 2-phenyl ring demonstrated higher anticancer activity than those with EDGs. nih.gov

The position of the substituent is also a determining factor. In studies on antimycobacterial agents, the placement of a bromo substituent on the phenyl ring had a clear impact on activity, with the potency order being para > meta > ortho. mdpi.com Similarly, for c-Met kinase inhibitors, a mono-electron-withdrawing group at the 4-position of the benzene (B151609) ring displayed higher inhibitory activity than substitutions at the 2- or 3-positions. tandfonline.com For antibacterial activity against S. dysenteriae, a derivative with a para-chloro substituent on the phenyl ring was found to be effective. mdpi.com Interestingly, for this specific activity, compounds with either an electron-donating methoxy group or an electron-withdrawing nitro group showed comparable but weaker bioactivity. mdpi.com

These findings underscore that the optimal substitution on the phenyl ring is highly dependent on the specific biological target.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity

Substituent TypePositionBiological Target/ActivityObserved Effect on ActivityReference
Electron-Donating Groups (e.g., -OCH₃, -CH₃)ortho, meta, parasEH/FAAH InhibitionWell-tolerated, potent inhibition nih.govnih.gov
Electron-Withdrawing Groups (e.g., -Cl, -Br, -F)paraAntimycobacterialIncreased potency (para > meta > ortho) mdpi.com
Electron-Withdrawing Groupsparac-Met Kinase InhibitionHigher activity than 2- or 3-position tandfonline.com
-ClparaAntibacterial (S. dysenteriae)Active mdpi.com
-OCH₃ / -NO₂Not specifiedAntibacterial (S. dysenteriae)Weak bioactivity mdpi.com

Role of the Benzoic Acid Moiety and its Substituents on Activity

The benzoic acid moiety is another key component of the scaffold, often playing a crucial role in anchoring the molecule to its biological target through interactions like hydrogen bonding. The carboxylic acid group itself, as well as substituents on the associated phenyl ring, can significantly modulate the compound's efficacy and pharmacological profile.

The benzoic acid scaffold is a fundamental building block in a wide array of synthetic bioactive molecules. preprints.orgresearchgate.net In the context of 4-(thiazol-5-yl)benzoic acid-type protein kinase CK2 inhibitors, modifications to this moiety have yielded significant improvements in activity. For example, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring not only maintained potent CK2 inhibition but also resulted in a three- to six-fold increase in antiproliferative activity against A549 lung cancer cells. nih.gov This suggests that the substituent can access a secondary binding pocket or induce a more favorable conformation for interaction with the target enzyme.

Furthermore, replacing the benzene ring of the benzoic acid with bioisosteric azabenzene rings, such as pyridine (B92270) and pyridazine, has also proven to be a successful strategy. These pyridine- and pyridazine-carboxylic acid derivatives demonstrated potent inhibitory activities against protein kinase CK2. nih.gov The nitrogen atom in these heterocyclic rings can alter the electronic distribution and hydrogen bonding capacity of the molecule, leading to enhanced or maintained biological activity.

The versatility of the benzoic acid moiety allows for a broad range of chemical modifications, making it a critical component for fine-tuning the therapeutic properties of these thiazole derivatives.

Table 2: Influence of Benzoic Acid Moiety Modifications on Protein Kinase CK2 Inhibition

ModificationSubstituent/Analogue TypeEffect on CK2 InhibitionEffect on Antiproliferative Activity (A549 cells)Reference
Substitution on Benzoic Acid Ring2-halo- or 2-methoxy-benzyloxy at 3-positionPotent activity maintained (IC₅₀ = 0.014-0.016μM)3-6 times higher than parent compound (CC₅₀ = 1.5-3.3μM) nih.gov
Bioisosteric Replacement of Benzene RingPyridine- and pyridazine-carboxylic acidsPotent activity maintained (IC₅₀ = 0.014-0.017μM)Not specified nih.gov

Influence of Linker Modifications on Compound Efficacy

Different types of linkers have been explored, including amide, sulfonamide, and alkyl chains. In a series of STAT3 inhibitors, the nature of the linker was shown to be critical. Replacing a sulfonamide linker with an amide or a methylene (B1212753) group significantly suppressed activity. nih.gov Further studies on a glycinamide-based linker revealed that stereochemistry and substitution play a key role. For instance, replacing the glycine (B1666218) linker with an (R)-Alanine or an (R)-Proline linker led to a notable improvement in inhibitory potency against STAT3. nih.gov

In some designs, a carbamoyl (B1232498) linker connects the benzoic acid core to the 4-phenylthiazol-2-yl group, providing a specific spatial orientation and hydrogen bonding capability. ontosight.ai Another strategy involves using an NH linker as a bioisosteric approach to enhance metabolic stability, thereby preventing the formation of potentially toxic metabolites that could arise from the cleavage of ester or other labile linkers. nih.gov The length of the linker is also a factor; studies on sulfamoyl benzamidothiazoles showed that increasing alkyl chain length on a sulfonamide linker was tolerated up to a propyl group, but a dibutyl substitution resulted in a loss of activity, suggesting steric limitations within the binding site.

These examples highlight that the linker is not merely a spacer but an active contributor to the pharmacodynamic and pharmacokinetic properties of the compound.

Table 3: Effect of Linker Modifications on Biological Efficacy

Linker TypeModificationBiological TargetObserved Effect on EfficacyReference
GlycinamideReplacement with (R)-Alanine or (R)-ProlineSTAT3 InhibitionImproved potency nih.gov
SulfonamideReplacement with amide or methyleneSTAT3 InhibitionSignificantly suppressed activity nih.gov
-NH-Bioisosteric replacementAnti-inflammatoryImparted metabolic stability nih.gov
CarbamoylConnects benzoic acid and phenylthiazoleGeneralProvides specific orientation and H-bonding ontosight.ai

Identification of Key Pharmacophoric Features for Desired Biological Effects

Based on extensive SAR studies, a consensus pharmacophore model for 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid analogues can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this class of compounds, the key features include the thiazole ring, the substituted phenyl ring, the benzoic acid moiety, and the spatial arrangement between them.

The thiazole ring is a versatile and crucial pharmacophoric element, often involved in critical binding interactions within the active site of target proteins. globalresearchonline.net The aromatic nature of the thiazole ring allows for π-π stacking interactions, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.

The substituted phenyl ring at the C4 position of the thiazole serves as a key hydrophobic feature that can fit into lipophilic pockets of the target protein. As discussed, the electronic nature and position of substituents on this ring are critical for modulating activity and must be optimized for each specific target. nih.govmdpi.com

The benzoic acid moiety typically functions as a crucial hydrogen-bonding unit. The carboxyl group can form strong hydrogen bonds with amino acid residues such as arginine or lysine (B10760008) in the active site of an enzyme or receptor. This interaction often serves as an anchor, properly orienting the rest of the molecule for optimal binding.

Table 4: Key Pharmacophoric Features and Their Roles

Pharmacophoric FeaturePotential Role in Biological ActivityReference
Thiazole RingCentral scaffold; potential for π-π stacking; hydrogen bond acceptor (N, S atoms) globalresearchonline.net
Substituted Phenyl Ring (on Thiazole)Hydrophobic interactions; fits into lipophilic pockets; electronic properties of substituents modulate potency nih.govmdpi.com
Benzoic Acid MoietyHydrogen bond donor/acceptor (carboxylic acid); anchors molecule to target nih.gov
Linker UnitDefines spatial orientation and distance between other pharmacophoric features; influences flexibility and metabolic stability nih.govnih.gov

Future Research Directions and Research Applications

Development as Research Probes for Biological Systems

The inherent fluorescence of many thiazole-based compounds makes them excellent candidates for development as biological probes. Future research is anticipated to focus on harnessing the spectroscopic properties of 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid and its derivatives. These molecules could be engineered to act as "turn-on" fluorescent probes for detecting specific biological molecules, such as reactive oxygen species like hydrogen peroxide, within living cells. nih.gov

By modifying the structure, researchers aim to create probes that exhibit changes in their fluorescence upon binding to a target molecule or entering a specific cellular environment. This would enable real-time imaging and monitoring of dynamic biological processes. Such probes could find applications in studying cellular signaling pathways, diagnosing diseases at the molecular level, and high-throughput screening of potential drug candidates. nih.gov

Exploration of Novel Synthetic Pathways

While established methods like the Hantzsch synthesis are commonly used for creating thiazole (B1198619) derivatives, there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly synthetic routes. researchgate.netresearchgate.net Future research will likely explore novel synthetic pathways to this compound and its analogs.

One promising area is the development of one-pot synthesis reactions, which combine multiple reaction steps into a single procedure, thereby saving time, resources, and reducing waste. mdpi.com Microwave-assisted synthesis is another avenue being explored to accelerate reaction times and improve yields. researchgate.net These advancements in synthetic chemistry are crucial for making this compound and its derivatives more accessible for widespread research and potential commercial applications. The table below outlines some common synthetic approaches for thiazole derivatives.

Synthetic MethodDescriptionKey Reactants
Hantzsch Thiazole Synthesis A classic and widely used method involving the condensation of an α-haloketone with a thioamide. researchgate.netα-haloketones, Thioamides
One-Pot Reactions A strategy where reactants are subjected to successive chemical reactions in a single reactor, avoiding the need to isolate intermediates. mdpi.comVaries depending on the specific pathway.
Microwave-Assisted Synthesis Utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. researchgate.netVaries; applicable to many reaction types.

Further Elucidation of Mechanism of Action at the Molecular Level

Understanding how this compound interacts with biological systems at the molecular level is a critical area for future investigation. While the thiazole scaffold is known to be present in various biologically active compounds, the specific targets and mechanisms of action for this particular molecule are not fully understood. ontosight.aifrontiersin.org

Future research will likely employ a range of techniques, including in vitro assays to assess enzyme inhibition and interactions with specific protein targets. ontosight.ai Computational methods, such as molecular docking, can be used to predict how the compound might bind to the active sites of enzymes or receptors. researchgate.net These studies are essential for identifying the specific cellular pathways affected by the compound and are a prerequisite for its development in any therapeutic context.

Design of Next-Generation Analogues with Improved Potency and Selectivity (Pre-clinical)

A key area of future research involves the rational design and synthesis of next-generation analogues of this compound. The goal is to create new molecules with enhanced biological activity, improved selectivity for their molecular targets, and better pharmacological properties. This process, known as analogue-based drug design, uses an existing compound as a starting point for chemical modifications. nih.gov

By systematically altering the functional groups on the phenyl and benzoic acid rings, researchers can investigate the structure-activity relationship (SAR). nih.govdergipark.org.tr This involves synthesizing a library of related compounds and evaluating how changes in their chemical structure affect their biological potency and selectivity. For instance, adding or modifying substituents on the phenyl ring could influence the compound's ability to fit into a protein's binding pocket. researchgate.net Pre-clinical studies on these novel analogues would then assess their potential for further development. nih.gov

Modification StrategyPotential OutcomeResearch Focus
Substitution on Phenyl Ring Enhance binding affinity and selectivity for a specific biological target.Structure-Activity Relationship (SAR) studies. researchgate.net
Modification of Benzoic Acid Group Improve solubility and pharmacokinetic properties.Bioisosteric replacement and functional group modification. nih.gov
Alterations to the Thiazole Core Modulate the overall electronic and steric properties of the molecule.Exploration of different heterocyclic scaffolds. researchgate.net

Applications in Agricultural Chemistry and Material Science (Research Context)

Beyond biomedical applications, the unique properties of this compound and its derivatives suggest potential uses in other scientific domains.

In agricultural chemistry , thiazole-containing compounds have been investigated for their potential as fungicides and herbicides. chemimpex.comnih.gov Future research could explore the efficacy of this specific compound and its analogues in protecting crops from fungal diseases and controlling weed growth, potentially leading to the development of new agrochemicals. chemimpex.com

In material science , the rigid, aromatic structure of the molecule makes it a candidate for incorporation into polymers and coatings to enhance properties like thermal stability and durability. chemimpex.com Its fluorescent properties could also be exploited in the development of organic light-emitting diodes (OLEDs) or chemical sensors. Further research in this area would focus on synthesizing polymers containing the thiazole moiety and characterizing their physical and chemical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and thiazole precursors. For example, refluxing 4-aminothiazole derivatives with substituted benzaldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) yields target molecules . Optimization of reaction parameters, such as solvent choice (e.g., absolute ethanol) and catalyst (e.g., triethylamine), is critical for improving yields. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of carboxylic acid (-COOH) and thiazole ring (C=N/C-S) functional groups.
  • NMR (¹H/¹³C) : Assign peaks to aromatic protons (δ 7.2–8.5 ppm) and carboxyl carbon (δ ~170 ppm).
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns using high-resolution MS (HRMS) .

Q. What computational tools are recommended for preliminary electronic property analysis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can predict HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Multiwfn, a wavefunction analyzer, is particularly useful for visualizing electron localization functions (ELF) and bond order analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the thiazole and benzoic acid moieties can be determined to assess planarity. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies address contradictory biological activity data across derivatives of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents on the phenyl or thiazole rings and assay against target enzymes (e.g., CD73 inhibition ).
  • Statistical Analysis : Use multivariate regression to correlate electronic (e.g., Hammett σ values) or steric parameters with activity trends .
  • In Silico Docking : Employ AutoDock or Schrödinger to model binding interactions and identify pharmacophore features .

Q. How can solvent effects and protonation states influence the compound’s reactivity in aqueous systems?

  • Methodological Answer :

  • pH-Dependent Studies : Use potentiometric titration to determine pKa values of the carboxylic acid group.
  • Solvent Polarity : Compare reaction kinetics in polar aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents using UV-Vis spectroscopy or HPLC .

Q. What advanced characterization techniques elucidate supramolecular interactions in crystalline forms?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) from SCXRD data.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.